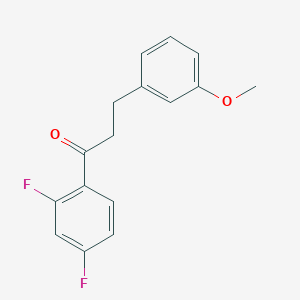

2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone

Description

2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone (CAS: Not explicitly provided; referenced as "10-F205873" in ) is a fluorinated propiophenone derivative featuring a 3-methoxyphenyl group at the 3-position and fluorine atoms at the 2' and 4' positions of the ketone-bearing aromatic ring. The methoxy group contributes electron-donating effects, while the fluorine atoms introduce electron-withdrawing characteristics, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFCXDKQOEDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644251 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-28-5 | |

| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound is carried out in cGMP synthesis workshops, ensuring high purity and quality. The production scale can range from kilograms to metric tons, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one of the fluorine atoms with another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for the development of compounds with specific biological activities.

- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Enzyme Interaction Studies : 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone is utilized in biochemical assays to study enzyme interactions. Its ability to act as an inhibitor or activator of certain enzymes can provide insights into biochemical pathways.

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as ERK1/2 and Akt.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of halogen substituents enhances its antimicrobial efficacy by increasing membrane permeability.

Anticancer Properties

- A study involving MCF-7 breast cancer cells indicated that treatment with 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone resulted in a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations. The compound was shown to induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins.

Antimicrobial Efficacy

- Research has reported the compound's effectiveness against a range of bacterial strains, indicating its potential role as an antimicrobial agent. The halogen substituents are believed to enhance its ability to penetrate bacterial membranes, improving efficacy against resistant strains.

Data Tables

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Propiophenone Derivatives

*Estimated based on structural analogs.

Key Observations:

Halogen vs. Methoxy groups (e.g., in the target compound) are electron-donating, which may stabilize adjacent aromatic systems.

Thiomethyl vs.

Fluorine Positioning: The 2',4'-difluoro substitution in the target compound creates a para-fluorine effect, which is known to enhance bioavailability in pharmaceuticals. In contrast, the 3,4,5-trifluorophenyl analog exhibits higher fluorine content, increasing hydrophobicity and possibly CNS penetration.

Physicochemical Properties

- Lipophilicity : Fluorine atoms reduce logP values compared to chlorine or bromine analogs. For example, the target compound (estimated logP ~2.5) is likely less lipophilic than the 4'-bromo-2'-fluoro analog (logP ~3.2).

- Solubility: The methoxy group in the target compound may improve aqueous solubility relative to fully halogenated analogs (e.g., 2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone).

Biological Activity

2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The biological activity of 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoro substituents enhance the compound's electrophilicity, allowing it to participate in nucleophilic reactions, while the methoxy group may influence its solubility and binding affinity.

Anticancer Properties

Research indicates that 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as ERK1/2 and Akt .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The presence of halogen substituents is believed to enhance its antimicrobial efficacy by increasing membrane permeability.

Case Studies

-

Breast Cancer Cell Lines :

- A study involving MCF-7 breast cancer cells indicated that treatment with 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The compound was shown to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins .

- Antimicrobial Efficacy :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.